molecular formula C18H27N3O2 B267464 N-(sec-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide

N-(sec-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide

Cat. No. B267464
M. Wt: 317.4 g/mol
InChI Key: HMRVOGCEPGVJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide, commonly known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a range of physiological effects.

Mechanism of Action

BAY 41-2272 works by activating the soluble guanylate cyclase (sGC) enzyme, which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in various physiological processes such as smooth muscle relaxation, platelet aggregation, and inflammation. By activating sGC, BAY 41-2272 increases the production of cGMP, leading to vasodilation, anti-inflammatory effects, and other physiological effects.
Biochemical and Physiological Effects
BAY 41-2272 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the production of cGMP, leading to vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. In addition, BAY 41-2272 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BAY 41-2272 has several advantages for use in lab experiments. It is a highly specific sGC activator, which allows for precise control of the physiological effects it produces. In addition, it has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. BAY 41-2272 is a synthetic compound, which may limit its use in certain experimental models. In addition, its effects may be influenced by other factors such as the presence of other drugs or compounds.

Future Directions

There are several potential future directions for research on BAY 41-2272. One area of interest is the development of new sGC activators with improved specificity and potency. Another area of interest is the development of new therapeutic applications for BAY 41-2272, such as in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of BAY 41-2272 and its potential applications in various disease states.

Synthesis Methods

The synthesis of BAY 41-2272 involves a series of steps, starting with the reaction of 3-aminobenzoic acid with sec-butylamine to form N-(sec-butyl)-3-aminobenzamide. This intermediate is then reacted with cyclohexyl isocyanate to form N-(sec-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide. The synthesis of this compound has been described in detail in various scientific publications.

Scientific Research Applications

BAY 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which makes it a potential treatment option for various cardiovascular diseases such as hypertension and pulmonary arterial hypertension. In addition, BAY 41-2272 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

properties

Product Name

N-(sec-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

N-butan-2-yl-3-(cyclohexylcarbamoylamino)benzamide

InChI

InChI=1S/C18H27N3O2/c1-3-13(2)19-17(22)14-8-7-11-16(12-14)21-18(23)20-15-9-5-4-6-10-15/h7-8,11-13,15H,3-6,9-10H2,1-2H3,(H,19,22)(H2,20,21,23)

InChI Key

HMRVOGCEPGVJQS-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

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